3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
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Description
The compound "3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of halogen substituents, such as bromine and fluorine, on the phenyl rings can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclodehydration of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives was achieved by dehydration of diarylhydrazide under certain reaction conditions . Similarly, a series of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy phenyl group were synthesized by refluxing a mixture of acid hydrazide with different aromatic carboxylic acids . These methods could potentially be adapted for the synthesis of "3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole."
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed using techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction . The crystal structure can be stabilized by various intermolecular interactions, including halogen-halogen contacts, which are significant in the case of halogenated oxadiazoles .
Chemical Reactions Analysis
1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including interactions with unsaturated compounds. For example, 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole reacted with unsaturated compounds in the presence of sodium dithionite to yield difluoromethylenated oxadiazole-containing compounds . This reactivity could be explored for "3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole" to generate novel derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their substituents. For instance, the presence of fluorine and bromine atoms can affect the compound's UV absorption and photoluminescent properties . The spectral properties, such as absorption and fluorescence spectra, can be studied using experimental and theoretical methods, including time-dependent density functional theory (TDDFT) . Additionally, the presence of halogens can enhance the biological activity of these compounds, as seen in their potential anti-malarial , anti-TB , and insecticidal activities .
Future Directions
properties
IUPAC Name |
3-(2-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2O/c15-11-7-3-1-5-9(11)13-17-14(19-18-13)10-6-2-4-8-12(10)16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEBCCKIVRWKGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650469 |
Source
|
Record name | 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
CAS RN |
1000339-25-2 |
Source
|
Record name | 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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